

analytical techniques for characterizing 8-Bromo-6-methylquinazolin-4(3H)-one

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Compound of Interest

Compound Name: 8-Bromo-6-methylquinazolin-4(3H)-one

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An Application Guide for the Analytical Characterization of 8-Bromo-6-methylquinazolin-4(3H)-one

Abstract: This technical guide provides a comprehensive framework for the analytical characterization of **8-Bromo-6-methylquinazolin-4(3H)-one**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Quinazolinone scaffolds are prevalent in numerous biologically active molecules, and precise structural elucidation and purity assessment are paramount for reproducible research and development.^{[1][2]} This document details the application of fundamental analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section explains the causality behind the methodological choices, provides step-by-step protocols, and outlines the interpretation of expected data, establishing a self-validating system for researchers, scientists, and drug development professionals.

Introduction and Molecular Profile

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the basis for compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.^{[3][4][5]} The introduction of substituents, such as a bromine atom at the 8-position and a methyl group at the 6-position, can significantly modulate the

compound's physicochemical properties and pharmacological profile. Therefore, unambiguous confirmation of its molecular structure and purity is a critical first step in any research endeavor.

Molecular Structure:

Physicochemical Properties:

Property	Value
Molecular Formula	C ₉ H ₇ BrN ₂ O
Molecular Weight	239.07 g/mol
Appearance	Expected to be an off-white to pale yellow solid
Core Structure	Quinazolin-4(3H)-one ^[6]

Chromatographic Analysis for Purity Assessment: HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of synthesized compounds. For a molecule like **8-Bromo-6-methylquinazolin-4(3H)-one**, a reversed-phase method is highly effective, separating the target analyte from starting materials, by-products, and other impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase.^{[7][8]}

Causality of Method Design:

- **Reversed-Phase C18 Column:** The C18 stationary phase provides a hydrophobic surface ideal for retaining the moderately nonpolar quinazolinone structure.
- **Mobile Phase Gradient:** A gradient of water (often with a pH modifier like formic acid or TFA to improve peak shape) and an organic solvent like acetonitrile allows for the efficient elution of compounds with varying polarities. Protonating the basic nitrogen atoms in the quinazolinone ring can reduce peak tailing by minimizing interactions with residual silanols on the column.^[9]

- **UV Detection:** The conjugated aromatic system of the quinazolinone scaffold exhibits strong UV absorbance, making detection at wavelengths like 254 nm or 280 nm highly sensitive.

Protocol: HPLC Purity Analysis

- **Sample Preparation:** Accurately weigh and dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water.
- **Instrumentation:** Use a standard HPLC system equipped with a UV detector.
- **Chromatographic Conditions:**
 - **Column:** C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
 - **Mobile Phase A:** 0.1% Formic Acid in Water.
 - **Mobile Phase B:** 0.1% Acetonitrile.
 - **Gradient:** 10% B to 90% B over 15 minutes.
 - **Flow Rate:** 1.0 mL/min.
 - **Injection Volume:** 10 µL.
 - **Detection:** 254 nm.
- **Data Analysis:** Integrate the peak areas in the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Parameter	Recommended Setting
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase	Water (0.1% FA) / Acetonitrile (0.1% FA)
Detection	UV at 254 nm
Purity Acceptance	>95% for most research applications

Structural Elucidation: A Multi-Spectroscopic Approach

Confirming the covalent structure of the molecule requires a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer definitive proof of identity.

Mass Spectrometry (MS)

Principle & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and clues about its structure from fragmentation patterns.^[10] For halogenated compounds, MS is particularly powerful. Bromine has two stable isotopes, ^{79}Br and ^{81}Br , in nearly equal natural abundance (~50.7% and ~49.3%, respectively).^[11] This results in a characteristic isotopic pattern for any bromine-containing ion, which appears as a pair of peaks (M^+ and $M+2$) separated by 2 m/z units with an intensity ratio of approximately 1:1.^{[11][12]} This signature is a definitive indicator of the presence of a single bromine atom.

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** Introduce a small amount of the solid sample (<1 mg) into the mass spectrometer, typically via a direct insertion probe.
- **Ionization:** Use a standard Electron Impact (EI) ion source.
- **Data Acquisition:** Scan a mass range from m/z 50 to 500.
- **Data Analysis:**
 - Identify the molecular ion peak cluster (M^+). For **8-Bromo-6-methylquinazolin-4(3H)-one**, expect peaks around m/z 238 and 240.
 - Confirm the ~1:1 intensity ratio of the M^+ and $M+2$ peaks.
 - Analyze the fragmentation pattern for characteristic losses (e.g., loss of CO, Br).

Expected MS Data:

m/z Value	Assignment	Rationale
238 / 240	$[M]^+$	Molecular ion peak cluster, showing the characteristic 1:1 ratio for one bromine atom.
210 / 212	$[M-CO]^+$	Loss of a carbonyl group, a common fragmentation for quinazolinones.
159	$[M-Br]^+$	Loss of the bromine radical.
131	$[M-Br-CO]^+$	Subsequent loss of the carbonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Causality: NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.^[13] ^1H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ^{13}C NMR does the same for carbon atoms. The chemical shifts, integration, and coupling patterns are unique to the specific arrangement of atoms in **8-Bromo-6-methylquinazolin-4(3H)-one**.

Protocol: ^1H and ^{13}C NMR

- Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO- d_6) in a 5 mm NMR tube.^[13]
- Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
- Data Acquisition: Acquire standard ^1H and $^{13}\text{C}\{^1\text{H}\}$ spectra.
- Data Analysis: Assign the observed peaks to the protons and carbons in the molecule based on their chemical shift, multiplicity (for ^1H), and integration (for ^1H).

Expected ^1H NMR Data (400 MHz, DMSO- d_6):

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Rationale
~12.3	Broad Singlet	1H	NH	Labile proton, typically broad and downfield. [13]
~8.10	Singlet	1H	H-2	Proton on the pyrimidine ring, adjacent to two nitrogen atoms.
~7.85	Singlet (or narrow d)	1H	H-5	Aromatic proton adjacent to the electron-withdrawing carbonyl group.
~7.60	Singlet (or narrow d)	1H	H-7	Aromatic proton deshielded by the adjacent bromine atom.
~2.40	Singlet	3H	CH ₃	Methyl group protons on the aromatic ring.

Expected ¹³C NMR Data (100 MHz, DMSO-d₆):

Chemical Shift (δ) ppm	Assignment	Rationale
~162	C=O	Carbonyl carbon, highly deshielded.[14]
~148	C-4a	Quaternary carbon at the ring junction.
~147	C-2	Carbon in the N=C-N environment.
~138	C-8a	Quaternary carbon at the ring junction.
~135	C-7	Aromatic CH carbon adjacent to the bromine-bearing carbon.
~134	C-6	Aromatic quaternary carbon attached to the methyl group.
~125	C-5	Aromatic CH carbon.
~118	C-8	Aromatic quaternary carbon attached to bromine.
~21	CH ₃	Methyl carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle & Causality: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[15] Key functional groups in **8-Bromo-6-methylquinazolin-4(3H)-one**, such as the carbonyl (C=O), amine (N-H), and aromatic rings, have characteristic absorption frequencies.

Protocol: FTIR Analysis (KBr Pellet)

- **Sample Preparation:** Mix ~1 mg of the compound with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet.
- **Data Acquisition:** Record the spectrum from 4000 to 400 cm⁻¹.

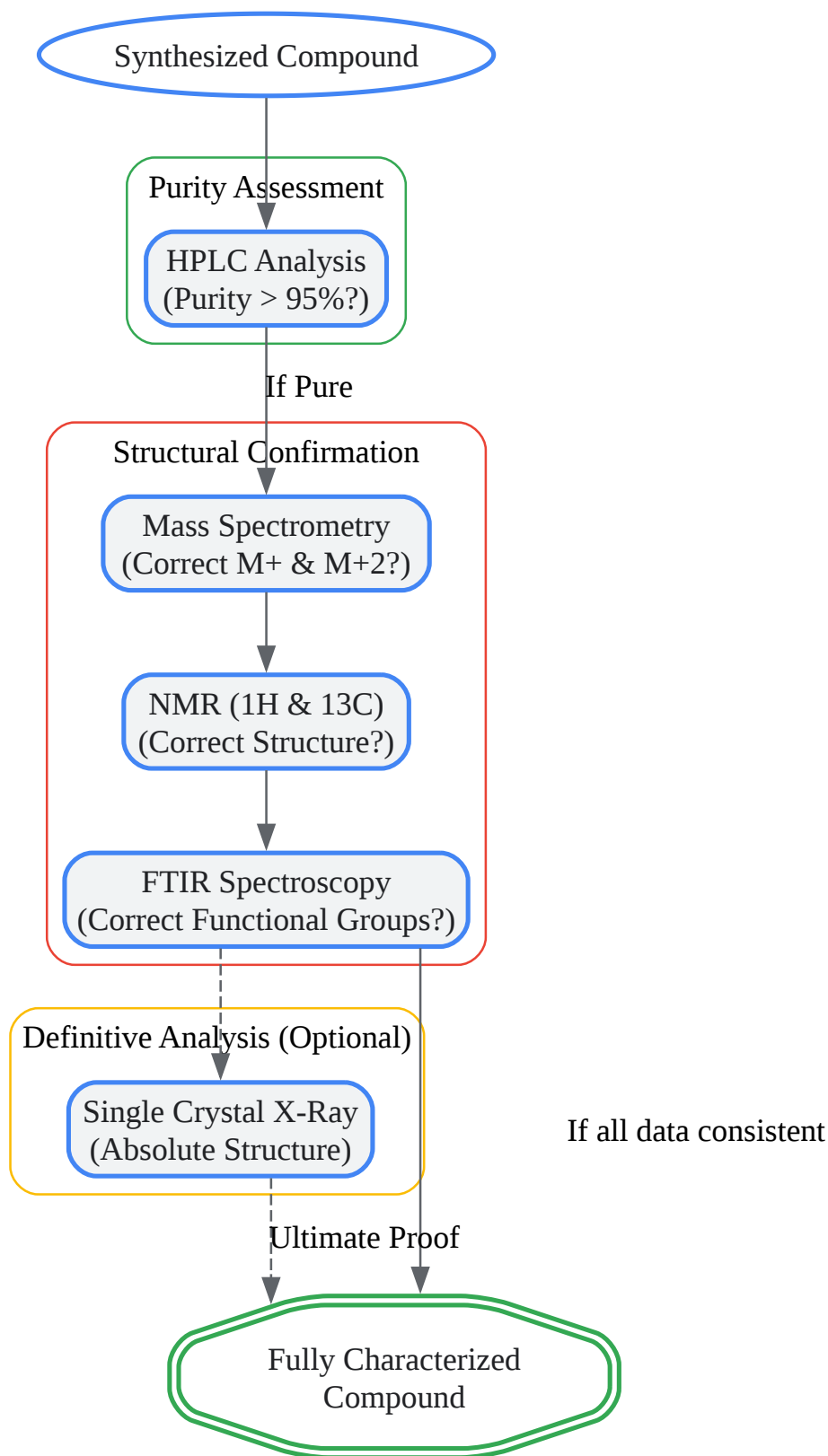
- Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Expected FTIR Data:

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3200 - 3050	N-H Stretch	Amide N-H
3100 - 3000	C-H Stretch	Aromatic C-H
2950 - 2850	C-H Stretch	Methyl C-H
~1680	C=O Stretch	Amide Carbonyl (key peak)[4]
~1610	C=N Stretch	Imine in pyrimidine ring
1600 - 1450	C=C Stretch	Aromatic Ring
~600-500	C-Br Stretch	Carbon-Bromine bond

Integrated Characterization Workflow

A systematic approach ensures that all necessary data is collected to confirm the identity and purity of **8-Bromo-6-methylquinazolin-4(3H)-one**. The following workflow represents a logical progression from initial purity checks to definitive structural confirmation.



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Caption: Integrated workflow for compound characterization.

This integrated approach, combining chromatographic purity data with a suite of spectroscopic evidence, provides a robust and self-validating method for the complete characterization of **8-Bromo-6-methylquinazolin-4(3H)-one**, ensuring data integrity for subsequent biological or chemical studies.

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